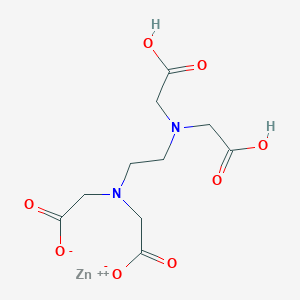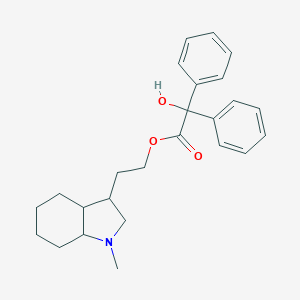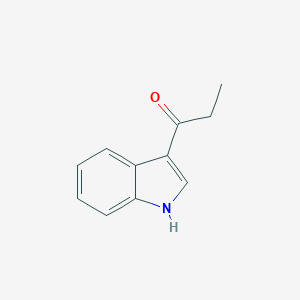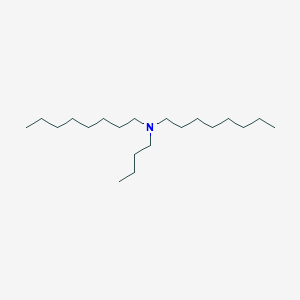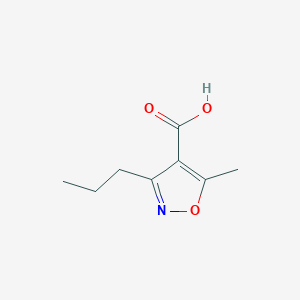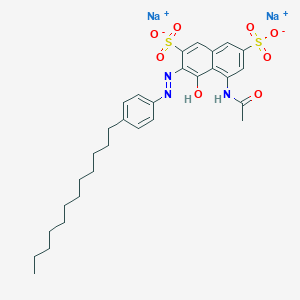
C.I. Acid Red 138, disodium salt
説明
C.I. Acid Red 138, disodium salt, also known as 5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-2,7-Naphthalenedisulfonic acid disodium salt, is a synthetic azo dye . It has a molecular weight of 677.74 g/mol and a molecular formula of C30H37N3Na2O8S2 .
Synthesis Analysis
The synthesis of C.I. Acid Red 138 involves the use of a dodecyl group in the chemical structure . This dye adsorbs to a significant extent even at higher pH values, due to a hydrophobic interaction between the alkyl group in the dye molecule and the hydrophobic cross-linker .Molecular Structure Analysis
The molecular structure of C.I. Acid Red 138, disodium salt, is complex. It includes a long alkyl chain, an azo group, and two sulfonic acid groups, among other functional groups . The IUPAC name for this compound is disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate .Chemical Reactions Analysis
While specific chemical reactions involving C.I. Acid Red 138 are not detailed in the search results, it’s known that this dye is used in various applications, including protein fiber dyeing . It’s also used as a polarizer and as a cross-linking agent for calcium carbonate .Physical And Chemical Properties Analysis
C.I. Acid Red 138, disodium salt, is a solid at room temperature . It’s a weak acid azo dye with a long alkyl chain . It’s widely used for protein fiber dyeing but cannot dissolve in supercritical carbon dioxide .科学的研究の応用
Supercritical Fluid Applications
Studies have explored the solubility of Acid Red 138 in supercritical CO2 with water as a co-solvent . This research is significant for developing eco-friendly dyeing processes that reduce water usage and pollution. The findings could lead to the creation of microemulsion systems for dyeing natural fibers in a more sustainable manner.
作用機序
Target of Action
Acid Red 138, also known as disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate, C.I. Acid Red 138, disodium salt, TracidRedBs, or C.I. Acid Red 138, is primarily targeted towards protein fibers . It is widely used for dyeing these fibers due to its unique chemical properties .
Biochemical Pathways
Its solubility behavior in supercritical carbon dioxide is a subject of study . This solubility behavior can potentially influence the dyeing process of protein fibers.
Pharmacokinetics
The solubility of acid red 138 in different environments, such as in water at various temperatures and pressures, has been studied . These solubility properties can impact the bioavailability of Acid Red 138.
Result of Action
The primary result of the action of Acid Red 138 is the dyeing of protein fibers The dye’s interaction with the fibers results in a change in their color
特性
IUPAC Name |
disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWHGIACASUWJC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065944 | |
| Record name | C.I. Acid Red 138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Acid Red 138, disodium salt | |
CAS RN |
15792-43-5 | |
| Record name | Acid Red 138 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015792435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-(4-dodecylphenyl)diazenyl]-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Red 138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the primary applications of Acid Red 138?
A1: Acid Red 138 is predominantly utilized as a dye for protein fibers, particularly in the textile industry []. Its widespread use stems from its ability to impart vibrant colors to materials like silk and wool [].
Q2: How does the pH of a solution influence the adsorption of Acid Red 138?
A3: The adsorption of Acid Red 138 is significantly influenced by the solution's pH. Studies have demonstrated that its removal from aqueous solutions is more effective in acidic conditions, with higher removal efficiencies observed at lower pH values [].
Q3: What types of materials have been investigated for the removal of Acid Red 138 from wastewater?
A3: Several materials have shown promise in removing Acid Red 138 from wastewater. These include:
- Rice bran: This agricultural byproduct exhibits a notable capacity to adsorb Acid Red 138, with its efficiency influenced by factors like particle size and pretreatment methods [].
- Hybrid adsorbents: Researchers have developed hybrid adsorbents like calcium fluoride-Acid Red 138, which demonstrate high adsorption capacities for Acid Red 138 and other organic contaminants. This approach also presents a sustainable solution by utilizing dye wastewater in the adsorbent synthesis [, ].
- Activated clay: Both pristine and calcined activated clay have been explored for their adsorption capabilities, with pristine activated clay displaying a particular affinity for cationic dyes [].
- Crosslinked chitosan: This modified natural polymer, particularly when crosslinked with a higher fatty diacid diglycidyl, showcases adsorption capabilities towards Acid Red 138 and other acid dyes. The presence of hydrophobic groups in the crosslinker influences its interaction with dyes possessing hydrophobic moieties, such as the dodecyl group in Acid Red 138 [].
Q4: What microorganism has shown potential for the biodegradation of Acid Red 138?
A5: A strain of Pseudomonas species has been identified for its ability to degrade Acid Red 138, showcasing promising removal efficiencies in laboratory settings [, ]. This finding opens avenues for exploring bioremediation strategies for dye-contaminated wastewater.
Q5: How do urea, thiourea, and ammonium thiocyanate impact Acid Red 138 in solution?
A5: The interaction of Acid Red 138 with urea, thiourea, and ammonium thiocyanate reveals interesting dynamics:
- Ammonium Thiocyanate: This compound typically induces the aggregation of Acid Red 138 in solution [].
Q6: What spectroscopic techniques have been used to analyze Acid Red 138?
A6: Various spectroscopic techniques have been employed to characterize Acid Red 138 and investigate its properties:
- Resonance Raman Spectroscopy: This technique has been used to elucidate the tautomeric structures of Acid Red 138 when adsorbed at the interface between an aqueous solution and air [].
Q7: Has the structure-activity relationship of Acid Red 138 and its homologues been investigated?
A8: Yes, research has explored the relationship between the chemical structure and color properties of Acid Red 138 and its related compounds. These studies provide insights into how modifications in the dye's molecular structure influence its color characteristics [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



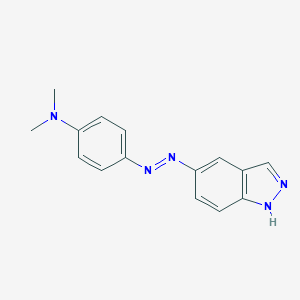


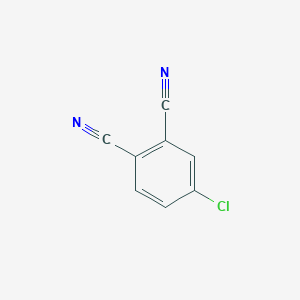
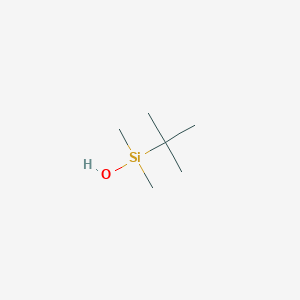
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)


